molecular formula C13H18FNO3 B12087361 tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate CAS No. 883555-10-0

tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate

Cat. No.: B12087361
CAS No.: 883555-10-0
M. Wt: 255.28 g/mol
InChI Key: GTEAPENQECLCDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate typically involves the reaction of 4-fluoro-2-(1-hydroxyethyl)aniline with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the fluoro group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-fluoro-2-(1-hydroxyethyl)phenylcarbamate
  • This compound
  • This compound

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

CAS No.

883555-10-0

Molecular Formula

C13H18FNO3

Molecular Weight

255.28 g/mol

IUPAC Name

tert-butyl N-[4-fluoro-2-(1-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C13H18FNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-8,16H,1-4H3,(H,15,17)

InChI Key

GTEAPENQECLCDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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